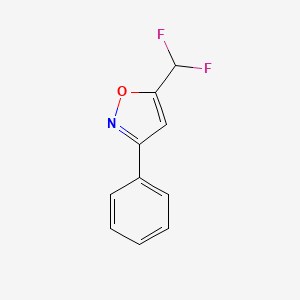
3-Phenyl-5-(difluoromethyl)isoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Difluoromethyl)-3-phenylisoxazole is a compound of significant interest in the field of organic chemistry. It features a difluoromethyl group attached to an isoxazole ring, which is further substituted with a phenyl group. This unique structure imparts distinct chemical and physical properties to the compound, making it valuable for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)-3-phenylisoxazole typically involves the difluoromethylation of isoxazole derivatives. One common method includes the reaction of 3-phenylisoxazole with difluoromethylating agents under specific conditions.
Industrial Production Methods
Industrial production of 5-(Difluoromethyl)-3-phenylisoxazole may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions
5-(Difluoromethyl)-3-phenylisoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the difluoromethyl group to other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl isoxazole oxides, while substitution reactions can introduce various functional groups onto the phenyl or isoxazole rings .
Aplicaciones Científicas De Investigación
5-(Difluoromethyl)-3-phenylisoxazole has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: The compound is used in the development of advanced materials and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-(Difluoromethyl)-3-phenylisoxazole involves its interaction with specific molecular targets. The difluoromethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The isoxazole ring may interact with enzymes or receptors, modulating their function and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
5-(Trifluoromethyl)-3-phenylisoxazole: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
3-Phenylisoxazole: Lacks the difluoromethyl group, resulting in different chemical properties.
5-(Difluoromethyl)-2-phenylisoxazole: Positional isomer with the difluoromethyl group at a different position on the isoxazole ring.
Uniqueness
5-(Difluoromethyl)-3-phenylisoxazole is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it valuable for various applications, particularly in medicinal chemistry and material science .
Propiedades
Fórmula molecular |
C10H7F2NO |
|---|---|
Peso molecular |
195.16 g/mol |
Nombre IUPAC |
5-(difluoromethyl)-3-phenyl-1,2-oxazole |
InChI |
InChI=1S/C10H7F2NO/c11-10(12)9-6-8(13-14-9)7-4-2-1-3-5-7/h1-6,10H |
Clave InChI |
YMFZVQRXFOBKCR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NOC(=C2)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-Bromo-4-fluoropyrazolo[1,5-a]pyridine](/img/structure/B12973603.png)

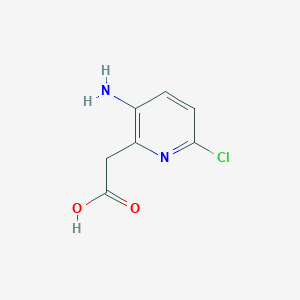
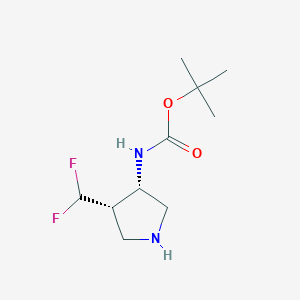
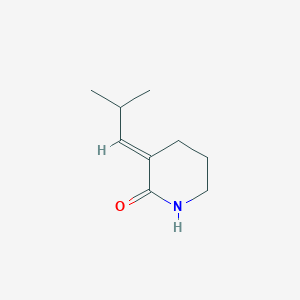

![2,2'-Diphenyl-[1,1'-binaphthalene]-4,4'-diamine](/img/structure/B12973621.png)
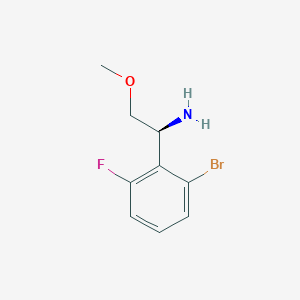

![4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride](/img/structure/B12973646.png)
